molecular formula C12H9BrN2O3 B2545572 3-(4-Bromophenoxy)-5-nitroaniline CAS No. 208122-59-2

3-(4-Bromophenoxy)-5-nitroaniline

Cat. No.: B2545572
CAS No.: 208122-59-2
M. Wt: 309.119
InChI Key: DCZOGZKXROXZRD-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)-5-nitroaniline is an organic compound that features a bromophenoxy group and a nitroaniline group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bromine and nitro functional groups imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-5-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of aniline to form 3-nitroaniline.

    Bromination: The bromination of phenol to produce 4-bromophenol.

    Coupling Reaction: The coupling of 3-nitroaniline with 4-bromophenol under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromophenoxy)-5-aminoaniline.

    Reduction: Formation of 3-(4-Substituted phenoxy)-5-nitroaniline.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Bromophenoxy)-5-nitroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-5-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenoxy group can participate in various binding interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenoxy)-5-nitroaniline is unique due to the presence of both bromophenoxy and nitroaniline groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

IUPAC Name

3-(4-bromophenoxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZOGZKXROXZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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